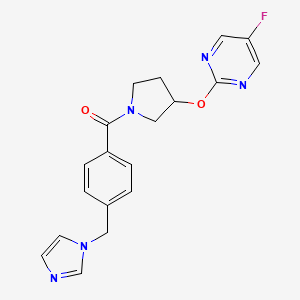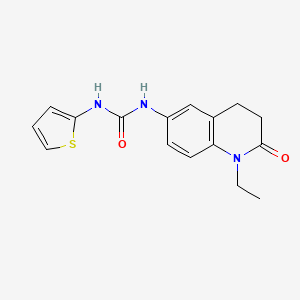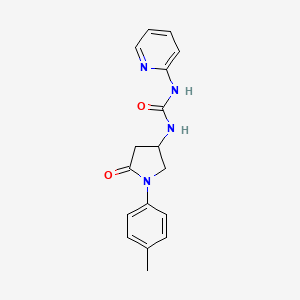
N1-(2-methoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxyethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H20N4O8S and its molecular weight is 416.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Oxazolidinones, such as U-100592 and U-100766, have been identified as novel antibacterial agents exhibiting significant in vitro activities against a wide range of clinically important human pathogens. These compounds demonstrate a unique mechanism of bacterial protein synthesis inhibition and have shown effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, among others, without rapid resistance development. Their antibacterial activities are not affected by the presence of human serum, indicating their potential for therapeutic applications (Zurenko et al., 1996).
Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies for oxazolidinone derivatives. For instance, a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed, showcasing the synthetic versatility of oxazolidinones and their potential as intermediates in organic synthesis (Mamedov et al., 2016).
Superoxide Dismutase Mimics
Oxazolidinone derivatives have been studied for their potential as superoxide dismutase (SOD) mimics. For example, 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) has been investigated for its ability to be oxidized by superoxide, suggesting its utility in developing low molecular weight SOD mimics, which could have significant implications in treating conditions related to oxidative stress (Samuni et al., 1988).
Drug Synthesis and Pharmacological Activities
The synthesis and characterization of quinazoline derivatives highlight the ongoing research into the pharmacological potential of compounds structurally related to oxazolidinones. These compounds have been evaluated for their diuretic, antihypertensive, and anti-diabetic activities, demonstrating the broad scope of oxazolidinone derivatives in drug discovery and development (Rahman et al., 2014).
Mechanistic Studies
Studies have also delved into understanding the mechanisms underlying the biological activities of oxazolidinone derivatives, such as their role in the inactivation of monoamine oxidase. These investigations provide insights into the chemical basis of the pharmacological effects of oxazolidinone derivatives and inform the design of more effective and selective therapeutic agents (Gates & Silverman, 1989).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8S/c1-26-8-6-16-14(20)15(21)17-10-13-18(7-9-27-13)28(24,25)12-4-2-11(3-5-12)19(22)23/h2-5,13H,6-10H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUCLEVLFDJUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)
![4-Nitro-[2,7]naphthyridin-1-ol](/img/structure/B2735500.png)


![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)



![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)


